molecular formula C10H9ClN2 B8752282 4-chloro-2,7-dimethyl-1,8-naphthyridine CAS No. 84670-41-7

4-chloro-2,7-dimethyl-1,8-naphthyridine

Cat. No.: B8752282
CAS No.: 84670-41-7
M. Wt: 192.64 g/mol
InChI Key: LFUQUCOYQGAFFE-UHFFFAOYSA-N
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Description

4-Chloro-2,7-dimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are used in various medicinal and industrial applications

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,7-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2,7-dimethyl-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2,7-dimethyl-1,8-naphthyridine involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with DNA, inhibiting the enzyme’s activity and leading to the disruption of DNA replication and cell division . This mechanism is similar to that of other naphthyridine derivatives used in anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethyl-1,8-naphthyridine
  • 4-Chloro-2-methyl-1,8-naphthyridine
  • 2,7-Diamino-1,8-naphthyridine

Uniqueness

4-Chloro-2,7-dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and methyl groups at positions 4 and 2,7, respectively, make it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

84670-41-7

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

4-chloro-2,7-dimethyl-1,8-naphthyridine

InChI

InChI=1S/C10H9ClN2/c1-6-3-4-8-9(11)5-7(2)13-10(8)12-6/h3-5H,1-2H3

InChI Key

LFUQUCOYQGAFFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CC(=C2C=C1)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Example 14a (500 mg, 2.87 mmol) was reacted with 10 mL of POCl3 for 2 h following the procedure from Example 1d giving the title compound, which was used without purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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